![molecular formula C16H19NO2S B2642824 N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide CAS No. 2034298-22-9](/img/structure/B2642824.png)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Alkylation: The benzothiophene core is then alkylated using a suitable alkylating agent to introduce the propan-2-yl group.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with biological targets.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[1-(1-Benzothiophen-3-yl)-2-propanyl]-3-(2-fluorophenyl)propanamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is unique due to its specific structural features, such as the oxolane ring and the benzothiophene core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The molecular formula is C15H17N1O2S, with a molecular weight of approximately 273.37 g/mol.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways in cancer cells, leading to cell death. For example, compounds that promote phosphatidylserine flipping and cytochrome c release have been linked to apoptosis through intrinsic pathways .
- Inhibition of Tumor Cell Invasion : Some studies highlight the ability of benzothiophene derivatives to disrupt pathways involved in tumor cell invasion, such as the FAK/Paxillin pathway, thus reducing metastatic potential .
- DNA Intercalation : The potential for DNA intercalation has been suggested, where the compound forms adducts with nucleobases, possibly leading to mutagenic effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A549 (Lung Cancer) | 4.87 | Apoptosis induction |
Study B | HeLa (Cervical Cancer) | 6.72 | Tumor invasion inhibition |
Study C | MDA-MB-231 (Breast) | 3.35 | DNA intercalation |
Case Study 1: Anticancer Activity
In a comparative study examining various benzothiophene derivatives, this compound showed promising anticancer properties against multiple cell lines, including A549 and MDA-MB-231. The IC50 values indicated significant cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of this compound in animal models resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJOJYQJSXNVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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